molecular formula C13H23NO3S B14067878 1-Hexanamine, 4-methylbenzenesulfonate CAS No. 107035-91-6

1-Hexanamine, 4-methylbenzenesulfonate

Cat. No.: B14067878
CAS No.: 107035-91-6
M. Wt: 273.39 g/mol
InChI Key: RVHJSVLTORPZIQ-UHFFFAOYSA-N
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Description

1-Hexanamine, 4-methylbenzenesulfonate is an organic compound that combines the properties of 1-hexanamine and 4-methylbenzenesulfonate. It is often used in various chemical processes and has applications in multiple scientific fields. This compound is known for its unique chemical structure, which allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexanamine, 4-methylbenzenesulfonate can be synthesized through the reaction of 1-hexanamine with 4-methylbenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Hexanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Bases and Acids: Triethylamine, hydrochloric acid, and sulfuric acid are often used to facilitate various reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Hexanamine, 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-hexanamine, 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments.

Comparison with Similar Compounds

    1-Hexanamine: A primary aliphatic amine with similar reactivity but lacking the sulfonate group.

    4-Methylbenzenesulfonate: A sulfonate ester that shares the sulfonate group but lacks the amine functionality.

Uniqueness: 1-Hexanamine, 4-methylbenzenesulfonate is unique due to its combination of an amine and a sulfonate group, allowing it to participate in a broader range of chemical reactions compared to its individual components. This dual functionality makes it a valuable compound in various chemical and industrial processes.

Properties

CAS No.

107035-91-6

Molecular Formula

C13H23NO3S

Molecular Weight

273.39 g/mol

IUPAC Name

hexan-1-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H15N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6-7/h2-5H,1H3,(H,8,9,10);2-7H2,1H3

InChI Key

RVHJSVLTORPZIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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